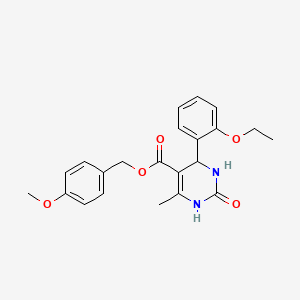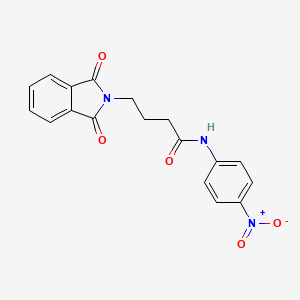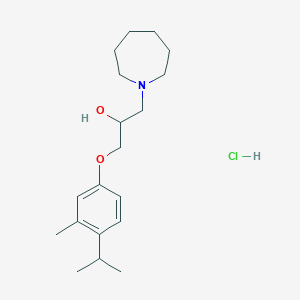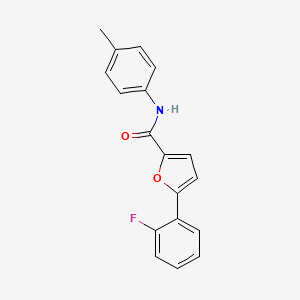![molecular formula C18H14O5S B5164378 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTEP, and it has been studied extensively for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. In
作用機序
CTEP acts as an antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and dysregulation of glutamate signaling has been implicated in various neurological disorders. By blocking the mGluR5 receptor, CTEP reduces glutamate signaling in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce symptoms of anxiety and depression in animal models. CTEP has a relatively long half-life in the body, which allows for sustained effects on glutamate signaling in the brain. However, CTEP has also been shown to have potential side effects, such as liver toxicity and changes in heart rate and blood pressure.
実験室実験の利点と制限
CTEP has several advantages for lab experiments, including its potency and specificity for the mGluR5 receptor. However, the synthesis of CTEP is complex and requires specialized equipment and skilled chemists. Additionally, CTEP has potential side effects that must be considered when designing experiments.
将来の方向性
There are several future directions for research on CTEP, including the development of more efficient synthesis methods and the identification of potential therapeutic applications beyond Alzheimer's disease and schizophrenia. CTEP may also have potential applications in other fields, such as cancer research and drug addiction treatment. Further research is needed to fully understand the potential of CTEP and to develop safe and effective therapies based on this compound.
合成法
The synthesis of CTEP involves a multi-step process that begins with the synthesis of 6-hydroxychromone, which is then reacted with 1,3-cyclopentanedione to form the cyclopenta[c]chromenone core. This core is then reacted with benzenesulfonyl chloride to form the final product, CTEP. The synthesis of CTEP is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
CTEP has been the subject of extensive research due to its potential therapeutic applications. It has been found to be a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and it is currently being studied in clinical trials for these conditions.
特性
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S/c19-18-16-8-4-7-14(16)15-10-9-12(11-17(15)22-18)23-24(20,21)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUWLQWQFTJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)
![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)



![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)
